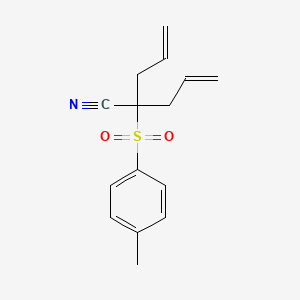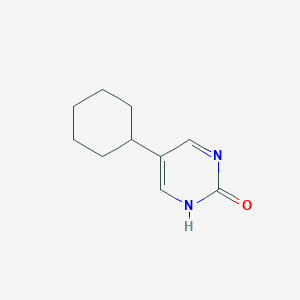![molecular formula C17H11N3O2 B14356746 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione CAS No. 91545-98-1](/img/structure/B14356746.png)
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to a quinoline ring, with a phenyl group attached at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of various derivatives by using different aldehydes and anilines . The reaction typically involves refluxing the reactants in a suitable solvent, such as chloroform, in the presence of a catalyst like trityl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the multicomponent reaction described above. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, at specific positions on the molecule.
Applications De Recherche Scientifique
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth.
Biological Studies: It has been investigated for its antifungal, antimalarial, and antiviral activities.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione include other pyrimidoquinolines and related heterocyclic compounds, such as:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the phenyl group at the 5-position.
Pyrimido[4,5-d]pyrimidines: Structurally similar but with different ring fusion patterns.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
91545-98-1 |
|---|---|
Formule moléculaire |
C17H11N3O2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
5-phenyl-1H-pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H11N3O2/c21-16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-15(14)19-17(22)20-16/h1-9H,(H2,18,19,20,21,22) |
Clé InChI |
UMRLYJBNIRCHCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C42)NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
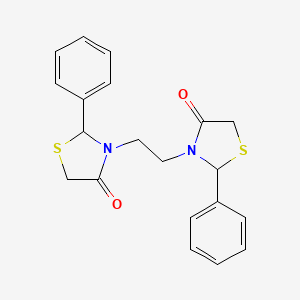

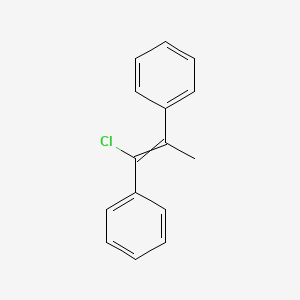

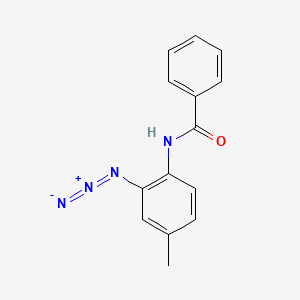
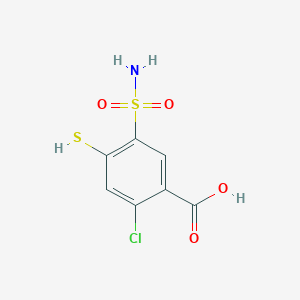
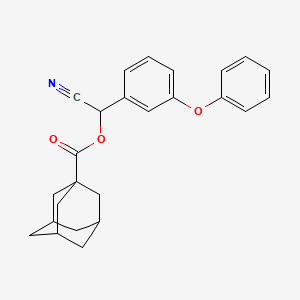

![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
